6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
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Overview
Description
6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[310]hexane-1,5-dicarbonitrile is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a [2 + 2] cycloaddition, followed by further functionalization to introduce the methoxyphenyl and dicarbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photochemistry and catalytic processes are often employed to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as high stability and reactivity
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
Uniqueness
6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile stands out due to its specific functional groups and bicyclic structure, which confer unique chemical properties and reactivity.
Properties
Molecular Formula |
C15H9N3O4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
6-(4-methoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H9N3O4/c1-22-9-4-2-8(3-5-9)10(19)11-14(6-16)12(20)18-13(21)15(11,14)7-17/h2-5,11H,1H3,(H,18,20,21) |
InChI Key |
DEJKTODKRQGORY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C3(C2(C(=O)NC3=O)C#N)C#N |
Origin of Product |
United States |
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